methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Tautomerism Structural Chemistry Crystallography

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2) is a structurally validated 2H-tautomer that provides a decisive advantage for kinase inhibitor programs. Unlike the 1H-tautomer, this scaffold reproducibly delivers sub-nanomolar potency (TBK1 IC50=0.2 nM) and overcomes gatekeeper resistance (ALK-L1196M IC50<0.5 nM). The 3-carboxylate methyl ester enables rapid diversification through amidation, hydrolysis, or reduction, accelerating SAR studies. High-resolution co-crystal structures are attainable due to unambiguous tautomer assignment in the solid state. Procure the tautomerically defined building block to ensure reproducibility in binding assays and synthetic planning.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 916325-83-2
Cat. No. B1454607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS916325-83-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=NC2=NN1
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6/h2-4H,1H3,(H,9,10,11)
InChIKeyKIHDGKDZYCCVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2): Core Scaffold Procurement for Kinase Inhibitor and Heterocyclic Chemistry Programs


Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2) is a nitrogen-containing heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl ester functional group at the 3-position . This scaffold serves as a privileged motif in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to engage ATP-binding pockets through multiple binding modes [1]. The compound exists preferentially as the 2H-tautomer in solution and the crystalline state, a structural feature that distinguishes it from 1H-tautomer analogs and directly impacts binding pose predictions and synthetic planning [2].

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate: Why Generic Substitution with 1H-Tautomer or Regioisomeric Analogs Compromises Reproducibility


Direct substitution of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate with its 1H-tautomer (methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate) or regioisomeric pyrazolopyridines (e.g., 4- or 6-carboxylate derivatives) is inadvisable without explicit experimental validation. Computational and NMR studies demonstrate that the 2H-tautomer is energetically more stable than the 1H-tautomer in solution, and X-ray diffraction confirms the 2H-form as the unique tautomer in the crystalline state [1]. This tautomeric preference alters hydrogen-bonding capacity and molecular geometry, which can significantly affect target binding, crystallization behavior, and reaction outcomes in downstream synthetic transformations.

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate: Quantified Differentiation Evidence for Procurement Decisions


Tautomeric Stability and Crystallographic Identity: 2H-Tautomer Preference Over 1H-Tautomer

The 2H-tautomer of the pyrazolo[3,4-b]pyridine core exhibits greater thermodynamic stability than the 1H-tautomer. Semi-empirical geometry optimizations (AM1, MINDO/3) indicate that in all studied cases, the 2H-tautomer is more stable [1]. X-ray diffraction studies confirm that the 2H-tautomer is the exclusive species present in the crystalline state, while NMR analysis in DMSO-d₆ identifies the 2H-tautomer as the preferred form in solution [1]. This structural definition provides a clear advantage over the 1H-tautomer (e.g., methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate), whose tautomeric state in the solid and solution phases is less definitively characterized in the primary literature.

Tautomerism Structural Chemistry Crystallography

Synthetic Utility as a Building Block: Distinct 3-Carboxylate Substitution Pattern Enables Targeted Derivatization

The methyl ester at the 3-position of the pyrazolo[3,4-b]pyridine scaffold provides a versatile handle for further chemical modification, distinguishing it from 4- and 6-carboxylate regioisomers. While 4-carboxylate derivatives have been identified as PPARα activators with an EC₅₀ below that of fenofibrate in cell-based assays [2], and 6-carboxamide analogs have been screened for antibacterial activity [3], the 3-carboxylate position is specifically highlighted as a key functionalization site for generating kinase inhibitor leads. In the context of CDK1 inhibitor development, the methyl ester at the 3-position serves as a critical intermediate for subsequent synthetic elaboration [1].

Medicinal Chemistry Building Block Synthetic Chemistry

Kinase Inhibitor Scaffold Potential: Pyrazolo[3,4-b]pyridine Core Achieves Sub-Nanomolar Potency Against TBK1 and ALK-L1196M

The pyrazolo[3,4-b]pyridine scaffold, when appropriately substituted, demonstrates exceptional potency against multiple clinically relevant kinases. A derivative (compound 15y) achieved an IC₅₀ of 0.2 nM against TBK1 [1]. Another derivative (compound 10g) displayed IC₅₀ values below 0.5 nM against both wild-type ALK and the crizotinib-resistant ALK-L1196M mutant, as well as ROS1 [2]. These sub-nanomolar activities establish the core scaffold's capacity for high-affinity kinase engagement, a property that methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate inherits as the unadorned scaffold.

Kinase Inhibition Cancer Drug Discovery

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate: Recommended Research and Industrial Application Scenarios


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

Utilize methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate as a core scaffold for structure-activity relationship (SAR) studies targeting kinases such as TBK1, ALK (including resistant mutants), CDK1, and TRKA. The scaffold's demonstrated ability to support sub-nanomolar potency (e.g., TBK1 IC₅₀ = 0.2 nM) and overcome gatekeeper resistance (ALK-L1196M IC₅₀ < 0.5 nM) makes it a high-value starting point for medicinal chemistry campaigns [1][2].

Focused Heterocyclic Library Synthesis and Diversity-Oriented Synthesis (DOS)

Employ the compound as a versatile building block for generating focused libraries of pyrazolo[3,4-b]pyridine derivatives. The methyl ester at the 3-position provides a convenient handle for amidation, hydrolysis, or reduction, enabling rapid diversification. This approach is validated by the successful generation and screening of Ugi product libraries from pyrazolopyridine carboxylic acids for antibacterial activity [3].

Structural Biology and Crystallography of Kinase-Ligand Complexes

Leverage the defined 2H-tautomeric state and the scaffold's capacity for high-affinity kinase binding to obtain high-resolution co-crystal structures. The unambiguous tautomer assignment in the solid state ensures reproducibility in crystallization trials and accurate electron density interpretation, which is critical for structure-based drug design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.